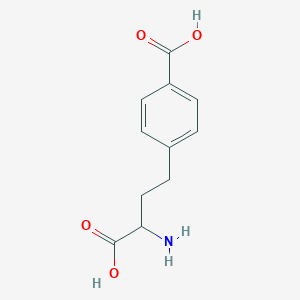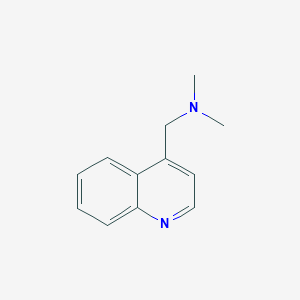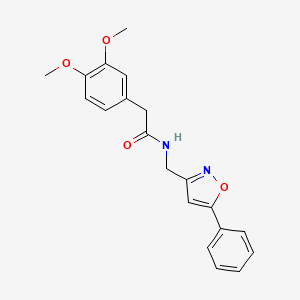
2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as substituted acetamides and heterocyclic compounds with potential pharmacological activities. For instance, paper describes a compound derived from indibulin and combretastatin scaffolds with cytotoxic activity against breast cancer cell lines. Paper discusses a benzisoxazole derivative with potential as a precursor for further chemical modifications. These studies suggest that the compound may also possess interesting biological properties and could serve as a starting point for the synthesis of new derivatives with potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, as seen in paper , where a novel compound was synthesized using a multistep reaction. Similarly, paper describes a simple method for synthesizing a benzisoxazole derivative. These methods often involve the use of various reagents and catalysts to construct the desired molecular framework. The synthesis of 2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide would likely follow a similar multistep approach, starting with the appropriate phenylisoxazole and dimethoxyphenyl precursors, followed by the formation of the acetamide linkage.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, as mentioned in papers and . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. For example, paper describes the dihedral angles formed by the acetamide group with the phenyl and thiazole rings, which could be relevant when analyzing the structure of 2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of their potential pharmacological activities. For instance, paper discusses the synthesis of oxadiazole derivatives and their subsequent reactions with electrophiles to yield various substituted acetamides. These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compounds. The chemical reactions involving 2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide would likely involve electrophilic substitution reactions to introduce different substituents at the phenyl rings or the isoxazole moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. For example, paper discusses the crystal packing and intermolecular interactions of a diphenyl acetamide derivative, which are important for understanding its solid-state properties. Similarly, the physical properties of 2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, such as solubility, melting point, and stability, would be influenced by its molecular structure, particularly the presence of dimethoxy and isoxazole groups. Chemical properties, including reactivity and acidity/basicity, would also be determined by these functional groups and their positions within the molecule.
Scientific Research Applications
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
A study conducted by Chikaoka et al. (2003) explores the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes. This chemical process involves N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide undergoing cyclization to produce tetrahydroindol-2-one, which further cyclizes to yield 4-acetoxyerythrinane. This method has been applied to a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, showcasing the compound's utility in synthesizing complex organic structures (Shiho Chikaoka, Atsushi Toyao, Mizuho Ogasawara, O. Tamura, & H. Ishibashi*, 2003).
Novel Co(II) and Cu(II) Coordination Complexes
Research by Chkirate et al. (2019) presents the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes demonstrate significant antioxidant activity, illustrating the potential of acetamide derivatives in the development of antioxidant agents. This study highlights the impact of hydrogen bonding on the self-assembly process of these complexes (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. Faouzi, N. N. Adarsh, & Y. Garcia, 2019).
Corrosion Inhibitors
Yıldırım and Çetin (2008) investigated new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. The study focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficiency in preventing corrosion in acidic and oil medium, showcasing their application in materials science (A. Yıldırım & M. Çetin, 2008).
Ligand Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) explored the spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. The study found these compounds to show good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs), indicating their relevance in renewable energy research (Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, & I. Yildiz, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-9-8-14(10-19(17)25-2)11-20(23)21-13-16-12-18(26-22-16)15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWVGAWTTZNCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)
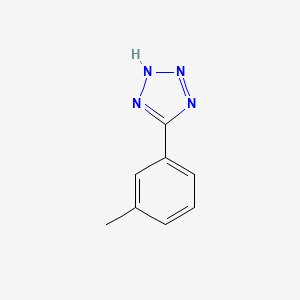
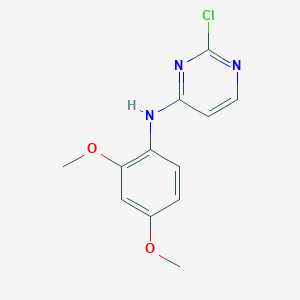
![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)
![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)
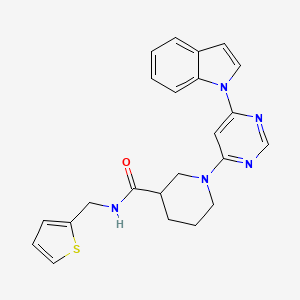
![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)
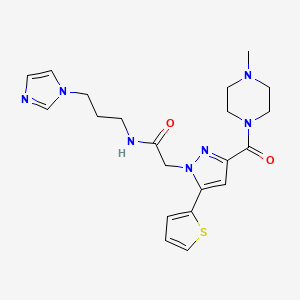
![N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide](/img/structure/B3010742.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)
